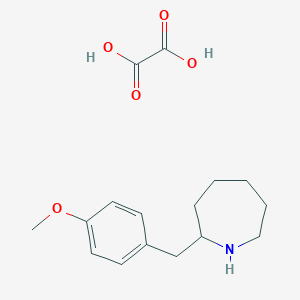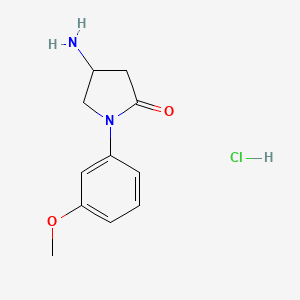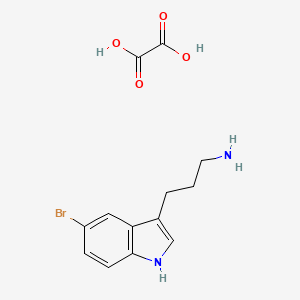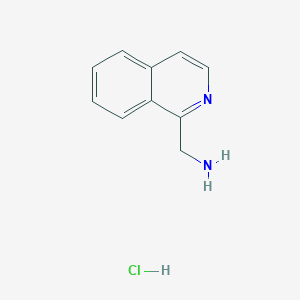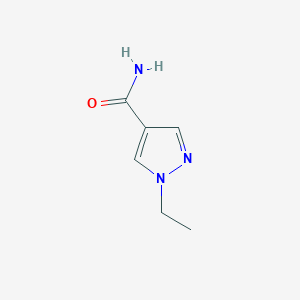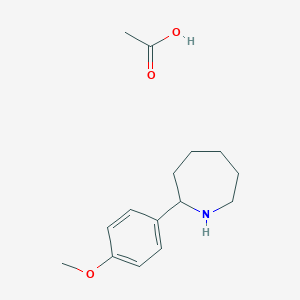
2-(4-Methoxyphenyl)azepane; acetic acid
Descripción general
Descripción
2-(4-Methoxyphenyl)acetic acid is a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between NSCLC and healthy controls . It has a molecular weight of 166.17 and a formula of C9H10O3 .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxyphenyl)acetic acid consists of a methoxyphenyl group attached to an acetic acid group . The molecular weight is 166.17, and the formula is C9H10O3 .Aplicaciones Científicas De Investigación
Chemical Reactions and Intermediates : One study describes the photolysis and thermolysis of phenyl azide in acetic acid, resulting in several compounds including 1H-azepin-2(3H)-one and 2- and 4-acetamidophenyl acetates, which are relevant to the study of chemical reaction mechanisms and synthesis of organic compounds (Takeuchi & Koyama, 1982).
Pharmaceutical Research : Azepane derivatives have been studied for their inhibitory activity against protein kinase B (PKB-alpha), which is relevant in the development of new drugs. This study involved the synthesis and evaluation of novel azepane derivatives for their pharmacological properties (Breitenlechner et al., 2004).
Synthesis of Organic Compounds : The synthesis of complex organic molecules like 6,11-Dihydro-11-oxodibenz[b,e]oxepin-2-acetic Acid from simpler precursors has been documented. Such syntheses are important for creating specific molecules for various applications, including materials science and medicinal chemistry (Chun-shan, 2007).
Asymmetric Synthesis : Research into the asymmetric synthesis of substituted azepanes has been conducted. This involves highly diastereoselective and enantioselective processes, which are critical in the production of chiral compounds for pharmaceuticals (Lee & Beak, 2006).
Antiviral Activity : Certain azepane derivatives have been investigated for their antiviral properties. This is particularly important in the development of new antiviral drugs and understanding their mechanisms of action (Demchenko et al., 2019).
Potential Antineoplastic Agents : The synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents demonstrates the application in cancer research and drug development (Koebel et al., 1975).
Mecanismo De Acción
Target of Action
It is known to be a plasma metabolite with high sensitivity and specificity, which can serve as a biomarker for discriminating between non-small cell lung cancer (nsclc) patients and healthy controls .
Mode of Action
It is suggested that it may play a protective role to prevent the development of lung cancer .
Propiedades
IUPAC Name |
acetic acid;2-(4-methoxyphenyl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C2H4O2/c1-15-12-8-6-11(7-9-12)13-5-3-2-4-10-14-13;1-2(3)4/h6-9,13-14H,2-5,10H2,1H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUDGFGRHAHXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)C2CCCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)azepane; acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3087650.png)
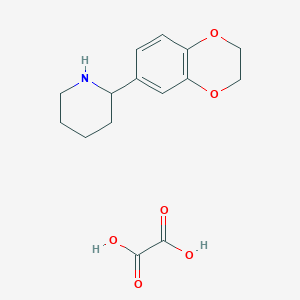
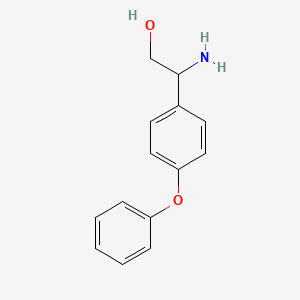
![2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B3087673.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3087687.png)
![4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate](/img/structure/B3087697.png)
